molecular formula C11H12N2O8S B14734747 n-[(4-Nitrophenyl)sulfonyl]glutamic acid CAS No. 6328-28-5

n-[(4-Nitrophenyl)sulfonyl]glutamic acid

Cat. No.: B14734747
CAS No.: 6328-28-5
M. Wt: 332.29 g/mol
InChI Key: WPAZMIBKHXQHSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-Nitrophenyl)sulfonyl]glutamic acid: is a compound with the molecular formula C₁₁H₁₂N₂O₈S It is characterized by the presence of a nitrophenyl group attached to a sulfonyl group, which is further connected to a glutamic acid moiety

Chemical Reactions Analysis

Types of Reactions: N-[(4-Nitrophenyl)sulfonyl]glutamic acid undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various sulfonamide derivatives.

Scientific Research Applications

N-[(4-Nitrophenyl)sulfonyl]glutamic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-Nitrophenyl)sulfonyl]glutamic acid involves its interaction with specific molecular targets. For instance, it can inhibit the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate access . The sulfonyl group plays a crucial role in this inhibition by forming stable interactions with the enzyme’s active site residues.

Comparison with Similar Compounds

Uniqueness: N-[(4-Nitrophenyl)sulfonyl]glutamic acid is unique due to the presence of both a nitrophenyl group and a glutamic acid moiety, which confer specific chemical and biological properties

Properties

CAS No.

6328-28-5

Molecular Formula

C11H12N2O8S

Molecular Weight

332.29 g/mol

IUPAC Name

2-[(4-nitrophenyl)sulfonylamino]pentanedioic acid

InChI

InChI=1S/C11H12N2O8S/c14-10(15)6-5-9(11(16)17)12-22(20,21)8-3-1-7(2-4-8)13(18)19/h1-4,9,12H,5-6H2,(H,14,15)(H,16,17)

InChI Key

WPAZMIBKHXQHSZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)NC(CCC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.